molecular formula C24H28N4O2S B2512182 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894884-70-9

2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2512182
CAS No.: 894884-70-9
M. Wt: 436.57
InChI Key: MKQFSVLIMBHTTJ-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazaspirones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the triazaspirone core through cyclization reactions.
  • Introduction of the ethylsulfanyl group via nucleophilic substitution.
  • Attachment of the methoxyphenyl and methylphenyl groups through electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the triazaspirone core to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied through in vitro and in vivo experiments.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
  • 2-(ETHYLSULFANYL)-3-(4-HYDROXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This combination may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-ethylsulfanyl-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-31-22-21(18-7-11-20(30-3)12-8-18)26-24(27-22)13-15-28(16-14-24)23(29)25-19-9-5-17(2)6-10-19/h5-12H,4,13-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQFSVLIMBHTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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